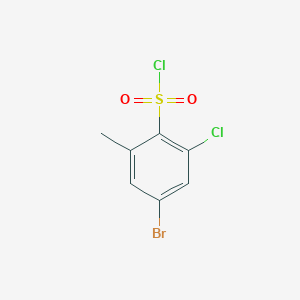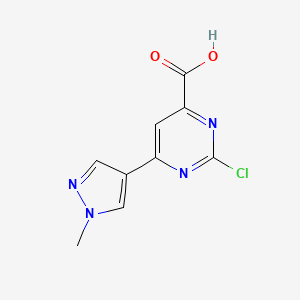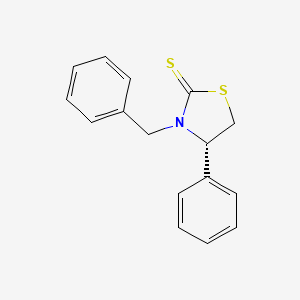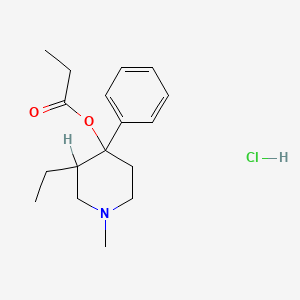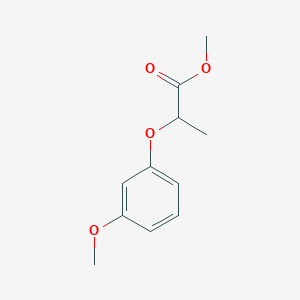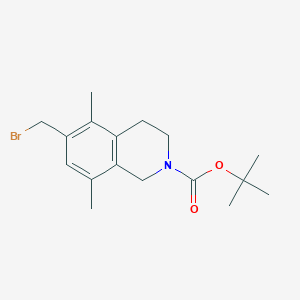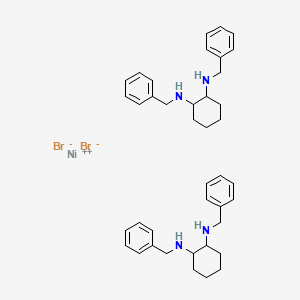
1-N,2-N-dibenzylcyclohexane-1,2-diamine;nickel(2+);dibromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Nickelous;(1S,2S)-N1,N2-dibenzylcyclohexane-1,2-diamine;(2S)-N1,N2-dibenzylcyclohexane-1,2-diamine;dibromide is a complex compound that features nickel in its +2 oxidation state This compound is characterized by the presence of two chiral diamine ligands, each with a cyclohexane backbone and dibenzyl substituents The dibromide counterions balance the charge of the nickelous center
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of nickelous;(1S,2S)-N1,N2-dibenzylcyclohexane-1,2-diamine;(2S)-N1,N2-dibenzylcyclohexane-1,2-diamine;dibromide typically involves the reaction of nickel(II) bromide with the chiral diamine ligands. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the nickel center. The ligands are dissolved in a suitable solvent, such as ethanol or methanol, and then added to a solution of nickel(II) bromide. The mixture is stirred at room temperature or slightly elevated temperatures to ensure complete complexation. The resulting product is then isolated by filtration and recrystallized from an appropriate solvent to obtain pure crystals.
Industrial Production Methods
On an industrial scale, the production of this compound would follow similar principles but with optimizations for large-scale synthesis. This might include the use of continuous flow reactors to ensure efficient mixing and reaction kinetics, as well as automated systems for purification and crystallization to maintain high purity and yield.
化学反应分析
Types of Reactions
Nickelous;(1S,2S)-N1,N2-dibenzylcyclohexane-1,2-diamine;(2S)-N1,N2-dibenzylcyclohexane-1,2-diamine;dibromide can undergo various types of chemical reactions, including:
Oxidation: The nickel center can be oxidized to a higher oxidation state under strong oxidizing conditions.
Reduction: The compound can be reduced to nickel(0) or nickel(I) species using suitable reducing agents.
Substitution: Ligand exchange reactions can occur, where the chiral diamine ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Ligand exchange can be facilitated by using excess of the incoming ligand and heating the reaction mixture.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nickel(III) complexes, while reduction could produce nickel(0) species. Ligand exchange reactions would result in new nickel complexes with different ligands.
科学研究应用
Nickelous;(1S,2S)-N1,N2-dibenzylcyclohexane-1,2-diamine;(2S)-N1,N2-dibenzylcyclohexane-1,2-diamine;dibromide has several scientific research applications:
Catalysis: It can be used as a catalyst in various organic transformations, including hydrogenation and cross-coupling reactions.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or magnetic properties.
Biological Studies: Its chiral nature allows for studies on enantioselective interactions with biological molecules.
Medicinal Chemistry:
作用机制
The mechanism by which nickelous;(1S,2S)-N1,N2-dibenzylcyclohexane-1,2-diamine;(2S)-N1,N2-dibenzylcyclohexane-1,2-diamine;dibromide exerts its effects depends on the specific application. In catalysis, the nickel center can facilitate various chemical transformations by coordinating to substrates and lowering the activation energy of the reaction. The chiral ligands can induce enantioselectivity in these reactions. In biological systems, the compound can interact with proteins or nucleic acids, potentially inhibiting or modifying their function through coordination to specific sites.
相似化合物的比较
Similar Compounds
Nickel(II) acetylacetonate: Another nickel(II) complex with different ligands.
Nickel(II) chloride: A simpler nickel(II) salt without chiral ligands.
Nickel(II) ethylenediamine complexes: Similar in having diamine ligands but with different substituents.
Uniqueness
Nickelous;(1S,2S)-N1,N2-dibenzylcyclohexane-1,2-diamine;(2S)-N1,N2-dibenzylcyclohexane-1,2-diamine;dibromide is unique due to its chiral diamine ligands, which impart enantioselectivity in reactions. This makes it particularly valuable in asymmetric synthesis and other applications where chirality is important.
属性
分子式 |
C40H52Br2N4Ni |
|---|---|
分子量 |
807.4 g/mol |
IUPAC 名称 |
1-N,2-N-dibenzylcyclohexane-1,2-diamine;nickel(2+);dibromide |
InChI |
InChI=1S/2C20H26N2.2BrH.Ni/c2*1-3-9-17(10-4-1)15-21-19-13-7-8-14-20(19)22-16-18-11-5-2-6-12-18;;;/h2*1-6,9-12,19-22H,7-8,13-16H2;2*1H;/q;;;;+2/p-2 |
InChI 键 |
CENTUDXPINUWKT-UHFFFAOYSA-L |
规范 SMILES |
C1CCC(C(C1)NCC2=CC=CC=C2)NCC3=CC=CC=C3.C1CCC(C(C1)NCC2=CC=CC=C2)NCC3=CC=CC=C3.[Ni+2].[Br-].[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3,11,14,22-tetrathiahexacyclo[10.10.0.02,10.04,9.013,21.015,20]docosa-1(12),2(10),4,6,8,13(21),15,17,19-nonaene](/img/structure/B13904404.png)

![[4-(Iodomethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl acetate](/img/structure/B13904413.png)

